{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine
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Overview
Description
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a fluoroethyl group and a propylamine group attached to the pyrazole ring, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine can be achieved through several synthetic routes. One common method involves the reaction of 1H-pyrazole with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propylamine under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine involves its interaction with specific molecular targets. The fluoroethyl group may enhance its binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoroethyl)-1H-pyrazole: Lacks the propylamine group but shares the fluoroethyl-pyrazole core.
1-(2-Fluoroethyl)-3-methyl-1H-pyrazole: Similar structure with a methyl group instead of propylamine.
1-(2-Fluoroethyl)-1H-pyrazol-3-amine: Contains an amino group instead of propylamine.
Uniqueness
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine is unique due to the presence of both the fluoroethyl and propylamine groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C9H16FN3 |
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Molecular Weight |
185.24 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C9H16FN3/c1-2-5-11-8-9-3-6-13(12-9)7-4-10/h3,6,11H,2,4-5,7-8H2,1H3 |
InChI Key |
XVWHKBCGKLROHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=NN(C=C1)CCF |
Origin of Product |
United States |
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